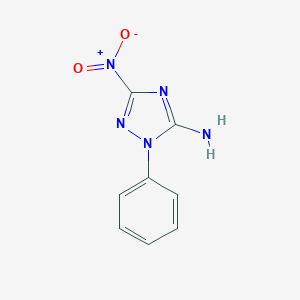
3-nitro-1-phenyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kreatinphosphat ist eine phosphorylierte Form von Kreatin, die hauptsächlich in der Skelettmuskulatur, dem Myokard und dem Gehirn vorkommt. Seine entscheidende Rolle liegt darin, als schnell mobilisierbare Reserve an energiereichen Phosphaten zu dienen. Diese Phosphate sind essenziell für das Recycling von Adenosintriphosphat (ATP), der zellulären Energiewährung. Kreatinphosphat wirkt als Puffer und sorgt für einen effizienten Energietransfer bei intensiven körperlichen Aktivitäten und metabolischen Anforderungen .
2. Präparationsmethoden
a. Biosynthese: Kreatinphosphat wird endogen in Wirbeltieren synthetisiert. Hier ist, wie es geschieht:
Umwandlung von Arginin und Glycin: In den Nieren katalysiert das Enzym AGAT die Umwandlung von Arginin und Glycin in Guanidinoacetat (GAA).
Methylierung und Transport: GAA wird in die Leber transportiert, wo es über das Enzym GAMT eine Methylgruppe aus Methionin erhält. Dies bildet nicht-phosphoryliertes Kreatin.
Zelluläre Transformation: Sobald es in Muskelzellen (und in geringerem Umfang im Gehirn, Herzen und Pankreas) ist, wird Kreatin durch den Enzymkomplex Kreatinkinase in Kreatinphosphat umgewandelt.
Vorbereitungsmethoden
a. Biosynthesis: Phosphocreatine is synthesized endogenously in vertebrates. Here’s how it happens:
Arginine and Glycine Conversion: In the kidneys, the enzyme AGAT catalyzes the conversion of arginine and glycine into guanidinoacetate (GAA).
Methylation and Transport: GAA is transported to the liver, where it receives a methyl group from methionine via the enzyme GAMT. This forms non-phosphorylated creatine.
Cellular Transformation: Once inside muscle cells (and to a lesser extent in the brain, heart, and pancreas), creatine is transformed into phosphocreatine by the enzyme complex creatine kinase.
Analyse Chemischer Reaktionen
Kreatinphosphat ist an mehreren Reaktionen beteiligt:
Phosphoryltransfer: Es spendet seine Phosphatgruppe, um Adenosindiphosphat (ADP) in ATP umzuwandeln und die zellulären Energiespeicher wieder aufzufüllen.
Hydrolyse: Unter bestimmten Bedingungen kann es zu Kreatinin abgebaut werden, das im Urin ausgeschieden wird.
Häufige Reagenzien und Bedingungen variieren je nach den spezifischen Reaktionen und Anwendungen.
Wissenschaftliche Forschungsanwendungen
Kreatinphosphat findet Anwendung in:
Bioenergetik: Es spielt eine entscheidende Rolle bei der Aufrechterhaltung der Energiehomöostase während Muskelkontraktionen.
Klinische Anwendung: Die intravenöse Verabreichung (als Neoton) wird in einigen Regionen für Herz-Kreislauf-Probleme eingesetzt.
Sportliche Leistung: Profisportler verwenden es, um ihre Leistung zu verbessern, da es nicht kontrolliert ist.
5. Wirkmechanismus
Der Wirkmechanismus von Kreatinphosphat beinhaltet die Abgabe seiner Phosphatgruppe, um ATP zu regenerieren. Dieser Prozess ist entscheidend für die Muskelkontraktion, insbesondere bei kurzen, intensiven Aktivitäten. Kreatinkinase katalysiert diese Reaktion und sorgt für eine schnelle Energieverfügbarkeit.
Wirkmechanismus
Phosphocreatine’s mechanism involves donating its phosphate group to regenerate ATP. This process is vital for muscle contraction, especially during short bursts of intense activity. Creatine kinase catalyzes this reaction, ensuring rapid energy availability.
Vergleich Mit ähnlichen Verbindungen
Kreatinphosphat zeichnet sich durch seine einzigartige Rolle als Energiepuffer aus. Zu ähnlichen Verbindungen gehören Kreatin (nicht-phosphorylierte Form) und Guanidinoacetat (Vorläufer von Kreatin).
Eigenschaften
CAS-Nummer |
120952-33-2 |
|---|---|
Molekularformel |
C8H7N5O2 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
5-nitro-2-phenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H7N5O2/c9-7-10-8(13(14)15)11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) |
InChI-Schlüssel |
JKMKDMRBXCSPLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)[N+](=O)[O-])N |
Synonyme |
3-Nitro-1-phenyl-1H-1,2,4-triazol-5-ylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















